Agaric acid

Catalog No.
S517509
CAS No.
666-99-9
M.F
C22H40O7
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agaric acid

CAS Number

666-99-9

Product Name

Agaric acid

IUPAC Name

2-hydroxynonadecane-1,2,3-tricarboxylic acid

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

HZLCGUXUOFWCCN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

agaric acid, agaricic acid, alpha-cetyl citric acid, hexadecylcitric acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound Agaric acid is 416.2774 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial and Antifungal Properties

One of the most studied aspects of agaric acid is its potential antimicrobial activity. Studies have shown that agaric acid exhibits antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, research suggests agaric acid may possess antifungal properties, potentially inhibiting the growth of certain fungal species [].

Agaric acid, also known as agaricin or 2-hydroxynonadecane-1,2,3-tricarboxylic acid, is an organic tricarboxylic acid with the molecular formula C22H40O7. This compound is primarily derived from fungi, notably Laricifomes officinalis and Fomes lacricis. Characterized by its amphipathic nature, agaric acid contains both polar hydroxyl groups and a nonpolar hydrocarbon chain, making it partially soluble in water. It appears as a white, odorless, and tasteless solid with a melting point of 140 °C .

As mentioned earlier, agaric acid is known to induce MPT in mitochondria []. MPT is a cellular process where the permeability of the mitochondrial membrane increases, leading to the release of molecules from the mitochondria into the cytoplasm and potentially cell death []. The exact mechanism by which agaric acid triggers MPT is not fully understood, but it's believed to involve interaction with the ANT protein in the mitochondrial membrane []. Further research is needed to elucidate the specific binding sites and how this interaction disrupts mitochondrial function.

Agaric acid is a tribasic acid, capable of donating up to three hydrogen ions in acid-base reactions. Its reactivity is significant in biochemical pathways, where it can inhibit metabolic functions by affecting various enzymatic processes. For instance, it has been shown to inhibit the formation of acetyl-CoA carboxylase activation through its interaction with citrate . Additionally, agaric acid induces mitochondrial permeability transition by interacting with adenine nucleotide translocase, leading to the efflux of calcium ions and disruption of mitochondrial membrane potential .

Agaric acid exhibits a range of biological activities. It acts as an inhibitor of metabolism in animal studies and has been noted for its role in lipid metabolism by influencing sterol synthesis. In clinical settings, agaric acid has been used as an anhidrotic agent to control excessive sweating by paralyzing nerve endings in sweat glands. It has also been employed historically for its emetic properties and as an antidiarrheal agent . Furthermore, research indicates its potential in inhibiting biofilm formation in pathogens like Salmonella Typhimurium .

Agaric acid can be synthesized through various methods, often involving the extraction from fungal sources or chemical synthesis in laboratory settings. The specific synthetic routes may vary depending on the desired purity and yield but typically involve multi-step organic reactions that include oxidation and hydrolysis processes .

The applications of agaric acid span several fields:

  • Pharmaceuticals: Used as an anhidrotic agent and for its emetic properties.
  • Biochemistry: Serves as a metabolic inhibitor in research settings.
  • Veterinary Medicine: Applied similarly to human medicine for controlling sweating and other metabolic functions.
  • Microbiology: Investigated for its effects on bacterial motility and biofilm formation .

Studies have demonstrated that agaric acid interacts significantly with mitochondrial membranes. It induces the opening of mitochondrial permeability transition pores, which leads to increased production of reactive oxygen species and affects cellular respiration processes. These interactions are crucial for understanding the compound's role in mitochondrial dysfunction and potential therapeutic targets .

Agaric acid shares structural similarities with several other fatty acids and tricarboxylic acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Citric AcidC6H8O7A well-known tricarboxylic acid involved in the Krebs cycle.
Malic AcidC4H6O5A dicarboxylic acid found in fruits; involved in energy production.
Fumaric AcidC4H4O4A dicarboxylic acid that plays a role in cellular respiration.
Agaric AcidC22H40O7A unique tricarboxylic fatty acid with specific biological activities related to mitochondrial function.

Agaric acid's distinct long hydrocarbon chain and multiple carboxylic groups set it apart from these other compounds, contributing to its specific biological roles and applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

416.27740361 g/mol

Monoisotopic Mass

416.27740361 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XE342S7L6

Other CAS

666-99-9

Wikipedia

Agaric_acid
Zanubrutini

Dates

Modify: 2023-08-15
1. García N, Zazueta C, Pavón N, Chávez E. Agaric acid induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity. Mitochondrion. 2005 Aug;5(4):272-81. doi: 10.1016/j.mito.2005.05.002. PMID: 16050990.

2. García N, Pavón N, Chávez E. The effect of N-ethylmaleimide on permeability transition as induced by carboxyatractyloside, agaric acid, and oleate. Cell Biochem Biophys. 2008;51(2-3):81-7. doi: 10.1007/s12013-008-9016-5. Epub 2008 Jul 23. PMID: 18649145.

3. Freedland RA, Newton RS. Agaric acid. Methods Enzymol. 1981;72:497-506. doi: 10.1016/s0076-6879(81)72039-1. PMID: 7311847.

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